CID 12553101

Description

CID 12553101 (PubChem Compound Identifier: 12553101) is a chemical compound primarily documented in agricultural and phytopharmaceutical contexts. According to the Catalogue national des usages phytopharmaceutiques (DGAL/SDQSPV/2021-278), it is registered for use in controlling fruit flies (Ceratitis capitata, Drosophila melanogaster, and Drosophila suzukii) on peach and apricot crops . The compound is categorized under "Majeur" (major) and "Mineur" (minor) agricultural applications, with experimental status noted for certain uses .

Properties

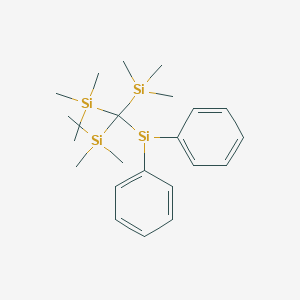

Molecular Formula |

C22H37Si4 |

|---|---|

Molecular Weight |

413.9 g/mol |

InChI |

InChI=1S/C22H37Si4/c1-24(2,3)22(25(4,5)6,26(7,8)9)23(20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |

InChI Key |

INTLKAXCWWYUGQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C([Si](C1=CC=CC=C1)C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12553101” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 12553101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques, such as spectroscopy and chromatography, to determine their structure and purity.

Scientific Research Applications

Compound “CID 12553101” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, compound “this compound” is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets. Additionally, it has applications in industry, where it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 12553101” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The pathways involved in the compound’s mechanism of action are studied using various biochemical and molecular biology techniques to understand its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with two functionally similar compounds:

Table 1: Functional Comparison of CID 12553101 with Similar Compounds

| Parameter | This compound | Colchicine (CID 6167) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Primary Use | Fruit fly control in agriculture | Anti-inflammatory, gout treatment | Marine toxin, biological studies |

| Biological Target | Ceratitis capitata, Drosophila spp. | Tubulin inhibition | Sodium channel modulation |

| Regulatory Status | Approved for agricultural use (France) | FDA-approved drug | Research compound (no approval) |

| Structural Class | Undisclosed | Alkaloid (tropolone derivative) | Polyketide (oscillatoxin family) |

| Data Availability | Limited (agricultural focus) | Extensive (clinical studies) | Moderate (marine biology studies) |

Key Findings:

Functional Specificity :

- This compound is niche-specific, targeting fruit fly species in agricultural systems . In contrast, colchicine (CID 6167) has broad therapeutic applications, including gout and inflammatory diseases , while oscillatoxin D (CID 101283546) is studied for its neurotoxic properties in marine organisms .

Mechanistic Differences :

- This compound’s mode of action remains unspecified in the evidence, but its agricultural registration suggests neurotoxic or growth-inhibitory effects on insects. Colchicine inhibits microtubule polymerization, disrupting cell division , whereas oscillatoxin D interacts with sodium channels, causing paralysis in prey organisms .

Colchicine, despite its toxicity, has well-established clinical guidelines , while oscillatoxin derivatives are confined to research due to their high toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.